

(5-Bromo-4-chloropyridin-2-yl)methanol CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No.: B174032

[Get Quote](#)

Technical Guide: (5-Bromo-4-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Bromo-4-chloropyridin-2-yl)methanol**, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural information, and physical properties.

Chemical Identity and Structure

(5-Bromo-4-chloropyridin-2-yl)methanol is a substituted pyridine ring containing a bromo, a chloro, and a hydroxymethyl group.

CAS Number: 103971-44-4[1]

Molecular Formula: C₆H₅BrClNO

Structure:

The chemical structure of **(5-Bromo-4-chloropyridin-2-yl)methanol** is depicted below:

Caption: Chemical structure of **(5-Bromo-4-chloropyridin-2-yl)methanol**.

Physicochemical Data

A summary of the key physicochemical properties of **(5-Bromo-4-chloropyridin-2-yl)methanol** is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	222.47 g/mol	
Physical Form	Solid	
Storage Conditions	Sealed in dry, 2-8°C	

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **(5-Bromo-4-chloropyridin-2-yl)methanol** are not readily available in public literature, a general synthetic approach can be inferred from the synthesis of related halogenated pyridines. A common route involves the functionalization of a pre-existing pyridine ring. For instance, the synthesis of the related compound 5-Bromo-2,4-dichloropyridine has been reported, which could serve as a precursor.

A potential synthetic workflow for a related compound is outlined below. This diagram illustrates a logical sequence for the synthesis of a di-halogenated pyridine from a simpler starting material, which could then potentially be converted to the desired methanol derivative.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a related di-halogenated pyridine.

Further functional group manipulation would be required to introduce the hydroxymethyl group at the 2-position of the pyridine ring to yield **(5-Bromo-4-chloropyridin-2-yl)methanol**.

Applications in Research and Development

Halogenated pyridines are valuable building blocks in the synthesis of complex organic molecules, particularly in the field of drug discovery. The bromine and chlorine atoms on the pyridine ring of **(5-Bromo-4-chloropyridin-2-yl)methanol** offer multiple reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further chemical diversity. The primary alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

Given its structure, this compound is a potential intermediate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. Researchers and drug development professionals can utilize this molecule as a scaffold to explore structure-activity relationships (SAR) in their quest for new therapeutic agents.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(5-Bromo-4-chloropyridin-2-yl)methanol CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174032#5-bromo-4-chloropyridin-2-yl-methanol-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com